Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate is an organic compound with the molecular formula C11H14O6 and a molecular weight of 242.23 g/mol . This compound is characterized by its cyclopentadiene ring substituted with two hydroxyl groups and two ester groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate typically involves the reaction of cyclopentadiene with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of diethyl 4,5-dioxocyclopenta-3,5-diene-1,3-dicarboxylate.
Reduction: Formation of diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dimethanol.
Substitution: Formation of diethyl 4,5-dichlorocyclopenta-3,5-diene-1,3-dicarboxylate.
Scientific Research Applications
Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in research .
Comparison with Similar Compounds
- Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate
- Diethyl 3,4-dihydroxycyclopent-1-ene-1,2-dicarboxylate
Comparison: Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclopentadiene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the hydroxyl groups influences the compound’s ability to undergo specific reactions and interact with other molecules .
Properties
Molecular Formula |
C11H14O6 |
---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h12-13H,3-5H2,1-2H3 |
InChI Key |
DIECDYKPEFJMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C1)C(=O)OCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.